6-(4-bromo-1H-pyrazol-3-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(4-bromo-1H-pyrazol-3-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromo-1H-pyrazol-3-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of the 4-bromo-1H-pyrazole ring. This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Construction of the Triazolothiadiazole Core: The next step involves the formation of the triazolothiadiazole core. This is typically done by reacting the pyrazole derivative with thiosemicarbazide and an appropriate aldehyde or ketone under reflux conditions.
Introduction of the Fluorobenzyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiadiazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromo and nitro groups, converting them into corresponding amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the halogen atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, 6-(4-bromo-1H-pyrazol-3-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential as a bioactive molecule. It has been investigated for its antimicrobial, antifungal, and anticancer properties. The presence of multiple pharmacophores within the molecule contributes to its ability to interact with various biological targets.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its ability to inhibit specific enzymes or receptors makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical reactivity also makes it useful in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(4-bromo-1H-pyrazol-3-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s multiple functional groups allow it to form various types of interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-chloro-1H-pyrazol-3-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(4-methyl-1H-pyrazol-3-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
Compared to similar compounds, 6-(4-bromo-1H-pyrazol-3-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to the presence of the bromo substituent on the pyrazole ring. This bromo group can significantly influence the compound’s reactivity and biological activity, making it a unique candidate for various applications.
Properties
Molecular Formula |
C13H8BrFN6S |
---|---|
Molecular Weight |
379.21 g/mol |
IUPAC Name |
6-(4-bromo-1H-pyrazol-5-yl)-3-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H8BrFN6S/c14-9-6-16-18-11(9)12-20-21-10(17-19-13(21)22-12)5-7-1-3-8(15)4-2-7/h1-4,6H,5H2,(H,16,18) |
InChI Key |
RMUCJGPUHVTRKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C3N2N=C(S3)C4=C(C=NN4)Br)F |
Origin of Product |
United States |
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